1-Oxa-8-azaspiro[4.6]undecane chemical properties
1-Oxa-8-azaspiro[4.6]undecane chemical properties
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-Oxa-8-azaspiro[4.6]undecane , a spirocyclic scaffold characterized by the orthogonal fusion of a tetrahydrofuran (THF) ring and an azepane ring.
Executive Summary
1-Oxa-8-azaspiro[4.6]undecane represents a high-value pharmacophore in modern drug discovery, classified under "spirocyclic ethers." Unlike flat aromatic scaffolds, this moiety offers significant three-dimensional complexity (
The scaffold is structurally distinct due to the fusion of a rigid 5-membered ether ring (tetrahydrofuran) and a flexible 7-membered amine ring (azepane). This combination provides a unique vector for side-chain attachment, making it a bioisostere for substituted piperidines and morpholines in G-protein coupled receptor (GPCR) and Sigma receptor ligands.
Chemical Identity & Structural Profile[2][3][4][5][6]
Nomenclature & Identification[4][5]
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IUPAC Name: 1-Oxa-8-azaspiro[4.6]undecane
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SMILES: C1CC2(CCCO2)CCNC1 (Free base)[2]
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Molecular Formula:
[2] -
Molecular Weight: 155.24 g/mol
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Key Structural Feature: A quaternary spiro-carbon at position 5 (relative to the small ring) connecting the oxygen-containing ring (positions 1-5) and the nitrogen-containing ring (positions 6-11).
Physicochemical Properties (Calculated)
The following data represents the core scaffold without substituents.
| Property | Value | Implication for Drug Design |
| cLogP | ~0.9 - 1.2 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Calc) | 10.5 - 11.0 | Highly basic secondary amine (azepane N); exists as a cation at physiological pH. |
| TPSA | ~21 Ų | Low polar surface area, favoring membrane permeability. |
| H-Bond Donors | 1 (NH) | Amenable to functionalization (alkylation, acylation). |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen acts as a weak acceptor; N is a strong acceptor/donor. |
| Rotatable Bonds | 0 | High rigidity reduces entropic penalty upon binding. |
Synthetic Methodologies
The synthesis of 1-oxa-8-azaspiro[4.6]undecane requires the construction of a spiro-ether from a cyclic ketone. The most robust protocol involves the "Allylation-Hydroboration-Cyclization" sequence starting from N-protected-4-azepanone .
Reaction Logic
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Nucleophilic Addition: Grignard addition of an allyl group to the ketone creates the quaternary center.
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Hydroboration: Anti-Markovnikov hydration of the alkene yields a primary alcohol.
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Intramolecular Etherification: Activation of the primary alcohol (mesylation) triggers nucleophilic attack by the tertiary hydroxyl group to close the THF ring.
Experimental Protocol
Target: tert-butyl 1-oxa-8-azaspiro[4.6]undecane-8-carboxylate (Protected Intermediate)
Step 1: Allylation
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Reagents: tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq), Allylmagnesium bromide (1.2 eq), THF (anhydrous).
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Procedure:
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Cool a solution of tert-butyl 4-oxoazepane-1-carboxylate in dry THF to 0°C under
. -
Dropwise add AllylMgBr (1 M in ether). Stir for 2 h, allowing warming to RT.
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Quench with saturated
. Extract with EtOAc. -
Result: 4-allyl-4-hydroxyazepane derivative.
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Step 2: Hydroboration-Oxidation
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Reagents: 9-BBN (0.5 M in THF),
(30%), NaOH (3 M). -
Procedure:
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Add 9-BBN to the Step 1 product in THF at 0°C. Reflux for 2 h.
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Cool to 0°C. Add NaOH solution followed by dropwise
. -
Stir for 1 h (oxidative cleavage of borane). Extract with EtOAc.
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Result: The diol intermediate (primary/tertiary diol).
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Step 3: Cyclization (Spiro-Ring Formation)
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Reagents: Methanesulfonyl chloride (MsCl),
, DCM, then NaH (or tBuOK) in THF. -
Procedure:
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Dissolve diol in DCM/Et3N at 0°C. Add MsCl (1.1 eq) to selectively mesylate the primary alcohol.
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Isolate the mesylate or proceed in one pot.
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Treat with NaH (2.0 eq) in dry THF at reflux. The tertiary alkoxide displaces the primary mesylate.
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Yield: 60-75% over 3 steps.
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Step 4: Deprotection
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Reagents: TFA/DCM (1:4) or HCl/Dioxane.
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Procedure: Standard Boc-removal yields the 1-oxa-8-azaspiro[4.6]undecane salt.
Synthesis Workflow Diagram
Figure 1: Synthetic route for the construction of the 1-oxa-8-azaspiro[4.6]undecane core.[1]
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
This scaffold serves as a superior bioisostere for 4-substituted piperidines and morpholines .
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Conformational Restriction: The spiro-fusion locks the C-O bond vector, reducing the entropic cost of binding compared to a flexible ether side chain.
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Metabolic Stability: The quaternary carbon prevents oxidative metabolism (e.g., hydroxylation) at the 4-position of the azepane ring, a common metabolic soft spot.
Case Study: Sigma-1 ( ) Receptor Ligands
Research into the homologous 1-oxa-8-azaspiro[4.5]decane (6-membered amine ring) has demonstrated high affinity for
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Mechanism: The basic nitrogen forms a salt bridge with Asp126 in the
receptor, while the spiro-ether moiety occupies a hydrophobic pocket, with the oxygen potentially engaging in water-mediated H-bonding. -
Therapeutic Areas: Neuropathic pain, neurodegeneration, and depression.
Structure-Activity Relationship (SAR) Logic
Figure 2: Functional decomposition of the scaffold for medicinal chemistry optimization.
References
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PubChemLite. 1-oxa-8-azaspiro[4.6]undecane hydrochloride. PubChem.[2][3] Available at: [Link]
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Wuest, F., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Journal of Medicinal Chemistry. (Extrapolated homolog data). Available at: [Link]
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (General spirocycle synthesis principles). Available at: [Link]
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Zheng, Y. J., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery. Available at: [Link]
